3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Description
Properties
Molecular Formula |
C11H10F2N2O2S2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C11H10F2N2O2S2/c12-6-1-2-8(7(13)3-6)15-9-4-19(16,17)5-10(9)18-11(15)14/h1-3,9-10,14H,4-5H2 |
InChI Key |
APPHYBZRXBQTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Conditions
The thiazole ring is constructed via a modified Hantzsch thiazole synthesis. A thiourea derivative reacts with an α-haloketone precursor under basic conditions to form the thiazolidine intermediate. Subsequent cyclization with elemental sulfur or sulfur-containing reagents generates the tetrahydrothieno[3,4-d]thiazole framework.
Example Protocol
-
Thiazole Formation :
-
Sulfur Incorporation :
Key Data
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NBS, CCl₄, reflux | 85% | 95% |
| 2 | Pd(PPh₃)₄, THF/H₂O | 78% | 98% |
Oxidation of Sulfide to Sulfone Functionalities
Sulfone Installation
The 5,5-dioxide moiety is introduced via oxidation of sulfide bridges in the thienothiazole system. Common oxidants include hydrogen peroxide (H₂O₂) with acetic acid or meta-chloroperbenzoic acid (mCPBA).
Optimized Oxidation Protocol
-
Dissolve the sulfide intermediate in CH₂Cl₂.
-
Add mCPBA (2.2 equiv) at 0°C, then warm to room temperature (RT) and stir for 6 h.
Comparative Oxidant Efficiency
| Oxidant | Solvent | Temp. | Yield |
|---|---|---|---|
| H₂O₂/AcOH | CH₃CN | 50°C | 75% |
| mCPBA | CH₂Cl₂ | RT | 90% |
| KHSO₅ (Oxone) | H₂O/acetone | RT | 82% |
One-Pot Tandem Cyclization-Oxidation Strategy
Integrated Synthesis
A streamlined approach combines cyclization and oxidation in a single pot, reducing purification steps. This method uses ZnCl₂ as a Lewis acid to facilitate thiazole formation, followed by in situ oxidation with H₂O₂.
Procedure
-
React 2,4-difluorophenyl isothiocyanate with 3-mercaptotetrahydrothiophene-2-amine in ZnCl₂/EtOH (reflux, 8 h).
-
Add H₂O₂ (30%) and stir at RT for 12 h.
Advantages
-
Eliminates intermediate isolation.
-
Reduces reaction time (20 h total vs. 36 h stepwise).
Chemical Reactions Analysis
Types of Reactions
3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the thiazole ring.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The unique electronic properties of the thiazole ring make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive chemical structure.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.
Pathway Interference: The compound can interfere with cellular pathways, leading to altered cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Substituent Effects: Fluorine atoms (e.g., in the target compound and ) enhance electronegativity and metabolic stability compared to methoxy/ethoxy () or methyl () groups.
Imidazol-one cores () introduce additional nitrogen atoms, which may influence binding to enzymatic targets.
Molecular Weight and Solubility :
Biological Activity
The compound 3-(2,4-difluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a member of the thieno-thiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 404.5 g/mol. The unique structural features include:
- Thieno-thiazole Framework : This moiety is associated with various biological activities.
- Difluorophenyl Group : Enhances lipophilicity and potentially modulates interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with a thiazole framework exhibit significant antimicrobial activity. The compound has shown effectiveness against various strains of bacteria and fungi. For instance:
- Antifungal Activity : Preliminary studies suggest that it inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes. In vitro tests demonstrated effective minimum inhibitory concentrations (MICs) against pathogens such as Candida parapsilosis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Notably:
- Cell Line Studies : The compound exhibited cytotoxic effects in several cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors that regulate cellular proliferation and apoptosis .
Synthesis Methods
The synthesis of this compound typically follows established methods such as the Hantzsch thiazole synthesis. Key steps include:
- Formation of Thiazole Ring : Utilizing thiourea derivatives and appropriate aldehydes.
- Cyclization Reactions : Leading to the formation of the thieno-thiazole structure.
A detailed synthetic route can be referenced in specific synthetic chemistry literature .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 2d | Antifungal | 0.98 | |
| Similar Thiazole Derivative | Anticancer | Varies by cell line |
These findings underscore the potential therapeutic applications of compounds within this structural class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
